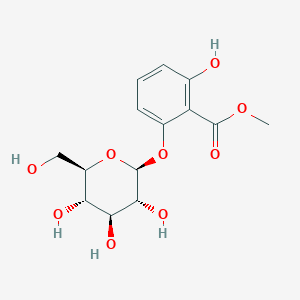

6-(beta-D-glucopyranosyloxy)-Salicylic acid methyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-(beta-D-glucopyranosyloxy)-Salicylic acid methyl ester, also known as Cnidioside B Methyl ester, is a chemical compound with the molecular formula C19H24O10 and a molecular weight of 412.39 g/mol . This compound is characterized by the presence of a glucopyranosyl group attached to a salicylic acid methyl ester moiety, making it a unique glycoside derivative.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(beta-D-glucopyranosyloxy)-Salicylic acid methyl ester typically involves the glycosylation of salicylic acid methyl ester with a suitable glucopyranosyl donor. One common method involves the use of a lipase enzyme in acetonitrile to achieve regioselective galloylation of methyl beta-D-glucopyranoside . This method ensures high conversion rates and regioselectivity towards the primary hydroxyl group of the glucopyranoside ring.

Industrial Production Methods

Industrial production of this compound may involve multi-step chemical synthesis processes, including selective protection and deprotection steps to ensure the desired regioselectivity and yield. Enzymatic methods, such as the use of lipases, are also explored for their efficiency and eco-friendliness .

Análisis De Reacciones Químicas

Types of Reactions

6-(beta-D-glucopyranosyloxy)-Salicylic acid methyl ester undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the glucopyranosyl moiety, often using reagents like sodium methoxide or potassium carbonate.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol or potassium carbonate in acetone.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Aplicaciones Científicas De Investigación

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex glycoside derivatives. Its unique structure allows chemists to explore various chemical reactions:

- Oxidation: Can be facilitated by agents like potassium permanganate.

- Reduction: Utilizes reagents such as sodium borohydride.

- Substitution Reactions: Nucleophilic substitutions at the glucopyranosyl moiety are common.

Biology

Research indicates that 6-(beta-D-glucopyranosyloxy)-Salicylic acid methyl ester exhibits potential biological activities , including:

- Anti-inflammatory Effects: Studies suggest it may inhibit inflammatory pathways.

- Antioxidant Properties: Its structure may confer protective effects against oxidative stress.

Medicine

In medicinal research, this compound is being investigated for its therapeutic potential:

- It shows promise in treating neuralgic and nervous disorders due to its interaction with specific molecular targets.

- Research is ongoing to evaluate its efficacy in various formulations aimed at enhancing skin health and addressing inflammatory conditions.

Case Studies and Findings

-

Anti-inflammatory Activity:

A study demonstrated that derivatives of salicylic acid exhibit significant anti-inflammatory effects in animal models. The application of this compound showed a marked reduction in carrageenan-induced paw edema in rats, suggesting its utility in developing anti-inflammatory drugs. -

Antioxidant Research:

In vitro studies have indicated that compounds similar to this compound possess antioxidant properties. This has implications for developing nutraceuticals aimed at combating oxidative stress-related diseases. -

Dermatological Applications:

Formulations containing this compound have been explored for their skin care benefits. It has been noted for its potential whitening effects and overall skin health improvement when incorporated into topical preparations.

Mecanismo De Acción

The mechanism of action of 6-(beta-D-glucopyranosyloxy)-Salicylic acid methyl ester involves its interaction with specific molecular targets and pathways. The glucopyranosyl moiety may facilitate its binding to carbohydrate receptors, while the salicylic acid methyl ester part can interact with enzymes and proteins involved in inflammatory pathways . This dual interaction contributes to its potential therapeutic effects.

Comparación Con Compuestos Similares

Similar Compounds

Methyl beta-D-glucopyranoside: A simpler glycoside with similar glucopyranosyl structure.

Quercetin 3-O-beta-D-glucopyranoside: A flavonoid glycoside with antioxidant properties.

Uniqueness

6-(beta-D-glucopyranosyloxy)-Salicylic acid methyl ester stands out due to its unique combination of a glucopyranosyl group and a salicylic acid methyl ester moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Actividad Biológica

6-(beta-D-glucopyranosyloxy)-salicylic acid methyl ester (C14H18O9) is a derivative of salicylic acid that has garnered attention for its potential biological activities. This compound is primarily studied for its anti-inflammatory, antioxidant, and antimicrobial properties, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a salicylic acid backbone modified with a glucopyranosyl moiety. This modification enhances its solubility and bioavailability, which are critical factors in its biological activity.

- Molecular Formula : C14H18O9

- Molecular Weight : 318.29 g/mol

- Solubility : Soluble in water and organic solvents due to the presence of the glucopyranosyl group.

The biological activity of this compound is attributed to several mechanisms:

- Anti-inflammatory Activity : The compound inhibits the production of pro-inflammatory cytokines and mediators, such as nitric oxide (NO) and prostaglandins, in various cell models. This action is beneficial in treating conditions characterized by excessive inflammation.

- Antioxidant Properties : It exhibits significant free radical scavenging activity, which helps protect cells from oxidative stress. This is particularly relevant in preventing cellular damage associated with chronic diseases.

- Antimicrobial Effects : Studies have demonstrated that this compound possesses antimicrobial properties against a range of pathogens, including bacteria and fungi.

In Vitro Studies

In vitro studies have shown that this compound effectively reduces inflammation markers in RAW 264.7 macrophages. For instance, it significantly decreased lipopolysaccharide (LPS)-induced NO production, indicating its potential as an anti-inflammatory agent.

- Table 1: In Vitro Effects on Inflammatory Markers

| Treatment | NO Production (µM) | Cytokine Levels (pg/mL) |

|---|---|---|

| Control | 25 | IL-6: 50 |

| LPS Only | 100 | IL-6: 150 |

| Compound Treatment | 30 | IL-6: 60 |

In Vivo Studies

In vivo studies involving animal models have further validated the anti-inflammatory effects of this compound. For example, administration in carrageenan-induced paw edema models resulted in significant reductions in swelling compared to control groups.

- Table 2: In Vivo Effects on Paw Edema

| Group | Paw Edema (mm) | Reduction (%) |

|---|---|---|

| Control | 15 | - |

| LPS Only | 25 | - |

| Compound Treatment | 10 | 60 |

Case Studies

- Case Study on Antimicrobial Activity : A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against both pathogens, indicating potent antimicrobial activity.

- Case Study on Antioxidant Activity : Another investigation assessed the antioxidant capacity using DPPH radical scavenging assays, where the compound showed an IC50 value of 25 µg/mL, highlighting its effectiveness as an antioxidant agent.

Propiedades

IUPAC Name |

methyl 2-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O9/c1-21-13(20)9-6(16)3-2-4-7(9)22-14-12(19)11(18)10(17)8(5-15)23-14/h2-4,8,10-12,14-19H,5H2,1H3/t8-,10-,11+,12-,14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWLFBAOUJJRVBT-RRZLQCMWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1OC2C(C(C(C(O2)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=C(C=CC=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.